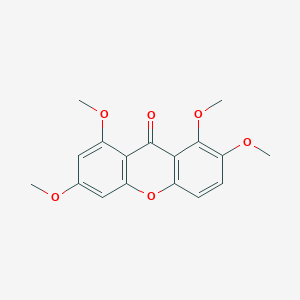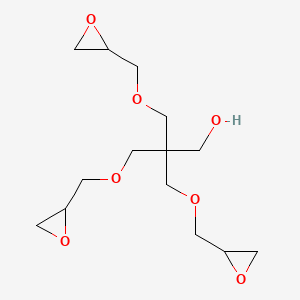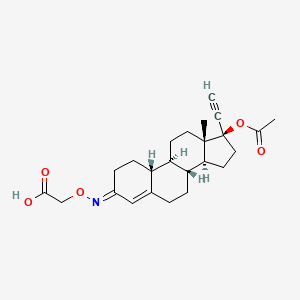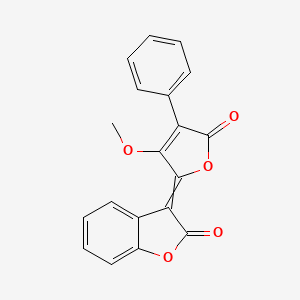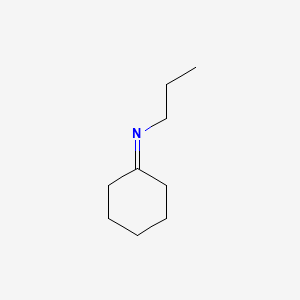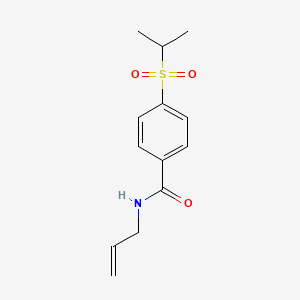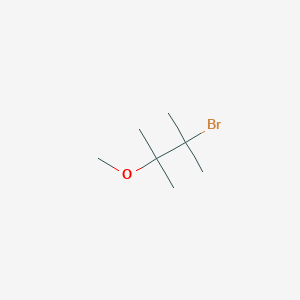
2-Bromo-3-methoxy-2,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxy-2,3-dimethylbutane is an organic compound with the molecular formula C6H13BrO. It is a branched alkyl halide that contains both bromine and methoxy functional groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-2,3-dimethylbutane can be achieved through several methods. One common approach involves the bromination of 3-methoxy-2,3-dimethylbutane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the bromine radical adds to the carbon atom bearing the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxy-2,3-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: 3-Methoxy-2,3-dimethylbutanol, 3-Methoxy-2,3-dimethylbutanenitrile.
Elimination: 3-Methoxy-2,3-dimethyl-1-butene.
Oxidation: 3-Methoxy-2,3-dimethylbutanal, 3-Methoxy-2,3-dimethylbutanoic acid.
Reduction: 3-Methoxy-2,3-dimethylbutane.
Scientific Research Applications
2-Bromo-3-methoxy-2,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-2,3-dimethylbutane depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism. In elimination reactions, the compound undergoes deprotonation to form a double bond via an E2 or E1 mechanism. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
2-Bromo-3-methoxy-2,3-dimethylbutane can be compared with other similar compounds such as:
2-Bromo-2,3-dimethylbutane: Lacks the methoxy group, leading to different reactivity and applications.
3-Methoxy-2,3-dimethylbutane:
2-Bromo-3,3-dimethylbutane: Has a different substitution pattern, resulting in distinct chemical properties.
The presence of both bromine and methoxy groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
CAS No. |
17678-92-1 |
|---|---|
Molecular Formula |
C7H15BrO |
Molecular Weight |
195.10 g/mol |
IUPAC Name |
2-bromo-3-methoxy-2,3-dimethylbutane |
InChI |
InChI=1S/C7H15BrO/c1-6(2,8)7(3,4)9-5/h1-5H3 |
InChI Key |
OVWNRFJNTQYYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



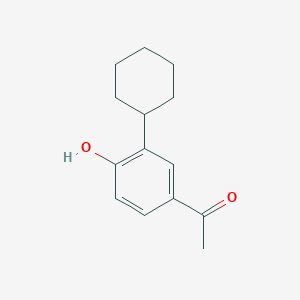
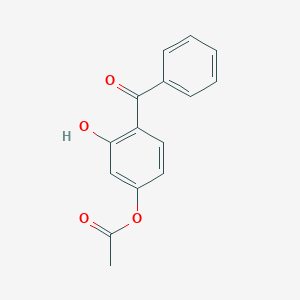
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
